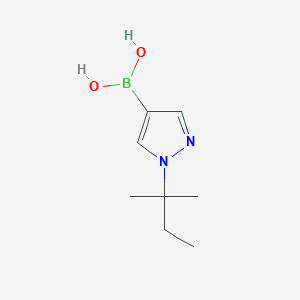
(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative featuring a pyrazole ring substituted with a tert-pentyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the borylation of a pyrazole ring using a boronic ester or boronic acid under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently used in substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted pyrazole derivatives with new carbon-boron bonds.
科学的研究の応用
Chemistry: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules.
Biology: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor.
Medicine: Boronic acid derivatives have shown promise in medicinal chemistry, particularly as proteasome inhibitors for cancer treatment. This compound could be investigated for its potential therapeutic applications.
Industry: In the industrial sector, boronic acids are used in the production of advanced materials, including polymers and electronic components. This compound may find applications in the development of new materials with unique properties.
作用機序
The mechanism of action of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt molecular pathways and exert biological effects.
類似化合物との比較
(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid: Similar structure with a tert-butyl group instead of a tert-pentyl group.
(1-(tert-Pentyl)-1H-pyrazol-3-yl)boronic acid: Similar structure with the boronic acid group at a different position on the pyrazole ring.
Uniqueness: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets. The tert-pentyl group may provide steric hindrance, affecting the compound’s binding affinity and selectivity.
特性
分子式 |
C8H15BN2O2 |
|---|---|
分子量 |
182.03 g/mol |
IUPAC名 |
[1-(2-methylbutan-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H15BN2O2/c1-4-8(2,3)11-6-7(5-10-11)9(12)13/h5-6,12-13H,4H2,1-3H3 |
InChIキー |
QUIPZLXANRQYNV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)C(C)(C)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Benzodioxole-5-acetic acid, alpha-[2-(4-methoxyphenyl)-2-oxo-1-[(3,4,5-trimethoxyphenyl)methyl]ethylidene]-, sodium salt (1:1)](/img/structure/B12333307.png)
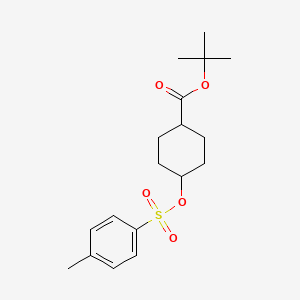
![1H-Indole-3-carboxylic acid, 5-hydroxy-1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B12333324.png)
![2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B12333331.png)
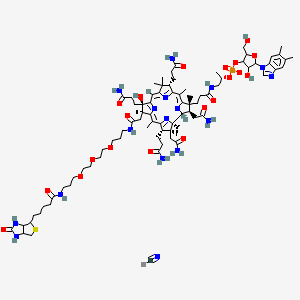
![4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]morpholin-3-one](/img/structure/B12333341.png)
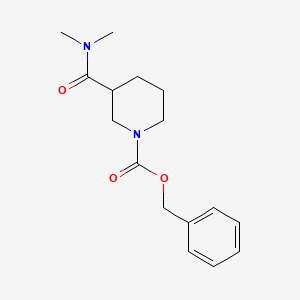
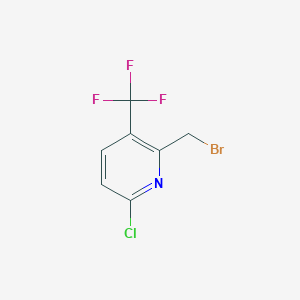
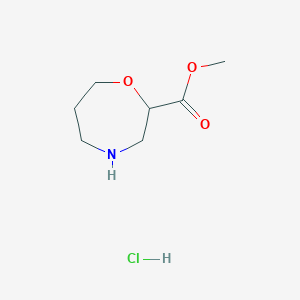

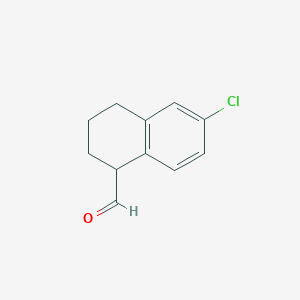
![(R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide](/img/structure/B12333375.png)

![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol; phosphono dihydrogen phosphate](/img/structure/B12333385.png)
